molecular formula C9H18S B14634551 2,2,4,4-Tetramethylpentane-3-thione CAS No. 54396-69-9

2,2,4,4-Tetramethylpentane-3-thione

Cat. No.: B14634551
CAS No.: 54396-69-9
M. Wt: 158.31 g/mol
InChI Key: HMMKPVYDAVOBLX-UHFFFAOYSA-N
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Description

2,2,4,4-Tetramethylpentane-3-thione is an organic compound with the molecular formula C9H18S. It is a thione derivative of 2,2,4,4-tetramethylpentane, characterized by the presence of a sulfur atom double-bonded to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,4-tetramethylpentane-3-thione typically involves the reaction of 2,2,4,4-tetramethylpentan-3-one with a sulfurizing agent. One common method is the reaction with phosphorus pentasulfide (P2S5) under controlled conditions. The reaction proceeds as follows:

(CH3)3C-CO-C(CH3)3+P2S5(CH3)3C-CS-C(CH3)3+P2O5\text{(CH}_3\text{)}_3\text{C-CO-C(CH}_3\text{)}_3 + \text{P}_2\text{S}_5 \rightarrow \text{(CH}_3\text{)}_3\text{C-CS-C(CH}_3\text{)}_3 + \text{P}_2\text{O}_5 (CH3​)3​C-CO-C(CH3​)3​+P2​S5​→(CH3​)3​C-CS-C(CH3​)3​+P2​O5​

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2,4,4-Tetramethylpentane-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The thione group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can react with the thione group under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Thioethers or thioesters, depending on the nucleophile used.

Scientific Research Applications

2,2,4,4-Tetramethylpentane-3-thione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,2,4,4-tetramethylpentane-3-thione involves its interaction with molecular targets through its thione group. The sulfur atom can form bonds with metal ions or participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,2,4,4-Tetramethylpentan-3-one: The ketone analog of 2,2,4,4-tetramethylpentane-3-thione.

    2,2,4,4-Tetramethylpentane-3-ol: The alcohol analog.

    2,2,4,4-Tetramethylpentane-3-thiol: The thiol analog.

Uniqueness

This compound is unique due to its thione group, which imparts distinct reactivity compared to its ketone, alcohol, and thiol analogs. The presence of the sulfur atom allows for specific interactions and reactions that are not possible with the other analogs.

Q & A

Basic Questions

Q. What are the optimized synthetic routes for 2,2,4,4-Tetramethylpentane-3-thione, and how can side reactions be minimized?

Answer: The compound is synthesized via reduction of this compound (3) using lithium aluminum hydride (LiAlH₄) to yield the corresponding thiol (2) . Key parameters for optimization include:

  • Temperature control : Reactions conducted at low temperatures (−30°C) to prevent over-reduction or decomposition.
  • Solvent selection : Use anhydrous ether or THF to maintain reagent stability.
  • Purification : Fractional sublimation or column chromatography to isolate the product from byproducts like sulfoxides or disulfides .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm the thione’s structure via characteristic deshielded carbonyl carbon (~200–220 ppm for C=S) .
  • IR spectroscopy : Strong absorption at ~1050–1150 cm1^{-1} (C=S stretch) .
  • Mass spectrometry : High-resolution MS to validate molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns.
  • GC-MS : For purity assessment, using non-polar columns (e.g., DB-5) with retention indices cross-referenced against CRC Handbook data.

Advanced Questions

Q. How do reaction conditions influence the formation of sulfenyl chloride derivatives from this compound?

Answer: Chlorination of the thiol (2) with Cl₂ generates 2,2,4,4-tetramethylpentane-3-sulfenyl chloride (4) . Critical factors include:

  • Stoichiometry : Excess Cl₂ leads to over-chlorination; precise molar ratios (1:1 thiol:Cl₂) are essential.
  • Reaction medium : Anhydrous conditions (e.g., CCl₄) to avoid hydrolysis to sulfenic acid (11), which dimerizes to thiol sulfoxide (7) .
  • Kinetic vs. thermodynamic control : Lower temperatures favor sulfenyl chloride stability, while higher temperatures promote side reactions (e.g., sulfinic acid formation).

Table 1: Reaction Outcomes Under Varied Conditions

ConditionProductYield (%)
Cl₂, 0°C, CCl₄Sulfenyl chloride (4)85
Cl₂, 25°C, H₂OThiol sulfoxide (7)60
Ozone, −30°CSulfinyl chloride (8)70

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

Answer:

  • Density Functional Theory (DFT) : Use B3LYP/6-31G(d) to calculate bond dissociation energies (e.g., C–S vs. S–H) and predict reaction pathways .
  • Molecular Dynamics (MD) : Simulate solvent effects on sulfenic acid dimerization .
  • InChIKey generation : Standardize compound identifiers (e.g., WGMBIOQRGPGNRZ-UHFFFAOYSA-N for analogous thiones) for database interoperability .

Q. How can structural isomerism impact the synthesis and purification of this compound?

Answer: The compound’s branched structure (C₉H₂₀S) shares skeletal frameworks with isomers like 2,2,3,3-tetramethylpentane-3-thione. Differentiation strategies include:

  • Chromatographic separation : Use HPLC with chiral columns to resolve enantiomers .
  • Crystallography : Single-crystal X-ray diffraction to confirm spatial arrangement .
  • Boiling point analysis : Compare against CRC data (e.g., 122.73°C for 2,2,4,4-tetramethylpentane vs. thione derivatives).

Q. Contradictions and Methodological Considerations

  • Optical activity discrepancies : Fractional sublimation may enhance enantiomeric excess but risks co-sublimation of impurities . Validate purity via polarimetry and chiral GC.
  • Thermodynamic data variance : Critical constants (e.g., boiling points) in CRC vs. NIST require cross-verification using calibrated instruments.

Properties

CAS No.

54396-69-9

Molecular Formula

C9H18S

Molecular Weight

158.31 g/mol

IUPAC Name

2,2,4,4-tetramethylpentane-3-thione

InChI

InChI=1S/C9H18S/c1-8(2,3)7(10)9(4,5)6/h1-6H3

InChI Key

HMMKPVYDAVOBLX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=S)C(C)(C)C

Origin of Product

United States

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